N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Medicinal chemistry Lead optimization Ligand efficiency

A critical 6-piperidinyl-pyrimidine-4-carboxamide for S1P₁ receptor SAR programs. Directly benchmark against acyclic amine analogs (e.g., CHEMBL1087785, EC₅₀ 73 nM) to quantify potency shifts from amine cyclization. Its compact scaffold (MW 325, cLogP ~1.5-2.0) and favorable CNS MPO profile make it ideal for broad kinome profiling (DiscoverX scanMAX) to identify secondary targets. Dual diversification handles (piperidine N, terminal carbamoyl) enable rapid library synthesis. Secure your research supply now.

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 2034365-80-3
Cat. No. B2661119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
CAS2034365-80-3
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H19N5O2/c18-16(23)12-4-6-13(7-5-12)21-17(24)14-10-15(20-11-19-14)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H2,18,23)(H,21,24)
InChIKeyPUKSIGKSTGVMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.005 g / 0.01 g / 0.05 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034365-80-3): Chemical Identity, Scaffold Class, and Procurement Baseline


N-(4-Carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034365-80-3, molecular formula C₁₇H₁₉N₅O₂, molecular weight 325.37 g/mol) is a synthetic pyrimidine-4-carboxamide derivative bearing a piperidin-1-yl substituent at the pyrimidine 6-position and a 4-carbamoylphenyl amide at the 4-carboxamide position . The compound belongs to a broader class of 6-amino-substituted pyrimidine-4-carboxamides that have been disclosed in patent literature as sphingosine 1-phosphate (S1P) receptor ligands, specifically as S1P₁ receptor agonists under investigation for multiple sclerosis and other autoimmune indications [1]. Its structural scaffold—a pyrimidine core with a basic amine at position 6 and a 4-carbamoylphenyl carboxamide—places it within a well-precedented medicinal chemistry series where even subtle modifications at the 6-position produce large shifts in receptor potency and selectivity [1][2].

Why In-Class Substitution Is Not Warranted for N-(4-Carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034365-80-3)


Compounds sharing the pyrimidine-4-carboxamide scaffold with a 4-carbamoylphenyl amide are not functionally interchangeable. Within the patent-defined 6-amino-pyrimidine-4-carboxamide S1P₁ agonist series (US9150519), the nature of the 6-position substituent is a primary determinant of agonist potency: the cyclohexyl(cyclopropylmethyl)amino analog (CHEMBL1087785) achieves an EC₅₀ of 73 nM at human S1P₁, whereas analogs with smaller or electronically distinct 6-substituents span orders of magnitude in potency [1]. Replacing the 6-piperidin-1-yl group of the target compound with a hydroxyl (CAS 2034446-98-3, MW 258) or ethoxy (CAS 2034362-98-4, MW 286) group drastically alters hydrogen-bonding capacity, lipophilicity, and steric profile, each of which independently affects target engagement and off-target liability [2][3]. The target compound's piperidine ring introduces a tertiary amine with a distinct pKₐ and conformational constraint relative to secondary amine, ether, or hydroxyl analogs, making blind substitution a high-risk strategy for any structure-activity relationship (SAR) program or biological screening campaign.

Quantitative Differentiation Evidence for N-(4-Carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034365-80-3) Versus Closest Analogs


Molecular Weight Advantage: Piperidinyl vs. Cyclohexyl(cyclopropylmethyl)amino at Position 6

The target compound (MW 325.37) is 68.1 Da lighter than its closest patent-characterized analog N-(4-carbamoylphenyl)-6-[cyclohexyl(cyclopropylmethyl)amino]pyrimidine-4-carboxamide (CHEMBL1087785, MW 393.48), which is a confirmed S1P₁ agonist (EC₅₀ 73 nM) [1]. This 17.3% reduction in molecular weight provides a higher fractional polar surface area-to-MW ratio, a favorable attribute for ligand efficiency indices commonly used in fragment-based and lead-optimization programs. Additionally, the piperidine ring has zero rotatable bonds versus two rotatable bonds in the cyclohexyl(cyclopropylmethyl)amino side chain, reducing conformational entropy penalty upon binding [1].

Medicinal chemistry Lead optimization Ligand efficiency

Hydrogen-Bond Donor/Acceptor Profile Differentiation from 6-Hydroxy and 6-Ethoxy Analogs

The target compound presents 2 hydrogen-bond donors (HBD: both from the terminal carbamoyl –CONH₂) and 5 hydrogen-bond acceptors (HBA: pyrimidine N1, N3; amide carbonyl O; carbamoyl carbonyl O; piperidine N). This HBD count is identical to the 6-hydroxy analog (CAS 2034446-98-3; HBD = 3 due to additional –OH donor) and the 6-ethoxy analog (CAS 2034362-98-4; HBD = 2), but the HBA profile differs: the piperidine nitrogen is a tertiary amine (stronger HBA, pKₐ ~10) compared to the hydroxyl oxygen (weaker HBA, pKₐ ~1-2 for protonated form) or ethoxy oxygen (neutral HBA) [1][2]. The target compound's 5 HBA / 2 HBD profile places it closer to the Rule-of-5 compliant sweet spot (≤5 HBD, ≤10 HBA) and is within typical oral drug space, whereas the 6-hydroxy analog's additional HBD increases polarity at the expense of membrane permeability potential.

Physicochemical profiling Permeability Drug-likeness

Lipophilicity and Property Forecast Index Differentiation from the Extended Piperidine-Pyrimidine Analog

The ChemDiv analog N-(4-carbamoylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide (P510-0508, MW 408.5) is a more complex, higher-MW analog bearing an additional piperidine-4-carboxamide linker between the pyrimidine and the 4-carbamoylphenyl group. This analog has a measured logP of 2.89 and logD₇.₄ of 2.88, resulting in a Property Forecast Index (PFI = chromatographic LogD + #aromatic rings) substantially higher than that anticipated for the target compound . The target compound, lacking the second piperidine ring spacer, is predicted to have a lower logP (estimated ~1.5-2.0) owing to the direct amide linkage to the 4-carbamoylphenyl group and lower overall carbon count (C₁₇ vs. C₂₂). This lower lipophilicity translates to a reduced PFI, which has been correlated with improved developability profiles in multiple retrospective analyses of drug candidates .

Lipophilicity ADME prediction Property forecast index

S1P₁ Receptor Class-Level Target Inference and Potency Context from Patent-Disclosed Analogs

The pyrimidine-4-carboxamide scaffold bearing a 4-carbamoylphenyl amide is defined in patent US9150519 (Merck Serono) as an S1P₁ receptor agonist chemotype [1]. Within this patent, the close analog CHEMBL1087785 (N-(4-carbamoylphenyl)-6-[cyclohexyl(cyclopropylmethyl)amino]pyrimidine-4-carboxamide) demonstrates EC₅₀ = 73 nM at human S1P₁ in a [³⁵S]-GTPγS functional assay [2]. The target compound differs solely at the 6-position amine: a cyclic tertiary amine (piperidine) replaces an acyclic tertiary amine (cyclohexyl(cyclopropylmethyl)amine). In GPCR agonist SAR, constraining the amine within a ring can modulate both potency and biased signaling profiles. Importantly, the target compound's piperidine substituent has been explored as a privileged fragment in other S1P₁ agonist programs, including GSK's pyrimidine series (US2013/0012491) where piperidine-containing linkers were employed [3]. While direct EC₅₀ data for the target compound at S1P₁ is not publicly available, its structural position within this patent landscape defines a testable hypothesis: the piperidine ring may confer altered S1P₁ potency, S1P₃ selectivity, or β-arrestin bias relative to the acyclic amine comparator.

S1P₁ receptor agonism Immunomodulation Multiple sclerosis

Recommended Research and Industrial Application Scenarios for N-(4-Carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034365-80-3)


S1P₁ Receptor Agonist SAR Probe: 6-Position Amine Cyclization Study

The most immediate application is as a comparator compound in an S1P₁ receptor SAR program investigating the effect of constraining the 6-position amine into a piperidine ring. The benchmark comparator CHEMBL1087785 (EC₅₀ 73 nM at S1P₁) bears an acyclic cyclohexyl(cyclopropylmethyl)amine [1]. Parallel testing of the target compound in a [³⁵S]-GTPγS binding assay using CHO-S1P₁ membranes would directly quantify the impact of amine cyclization on potency, with potential follow-up in β-arrestin recruitment and S1P₃ counter-screening to assess functional selectivity.

Kinase Selectivity Panel Screening Based on Pyrimidine-Carboxamide Kinase Inhibitor Scaffold Overlap

The pyrimidine-4-carboxamide motif, combined with a basic amine at position 6, overlaps with pharmacophoric elements found in multiple kinase inhibitor series, including CaMK1 inhibitors disclosed in patent WO2019220101 [2]. The target compound's compact structure (MW 325, HBD 2, HBA 5) and favorable ligand efficiency metrics make it suitable for broad kinome profiling panels (e.g., DiscoverX scanMAX or NanoBRET target engagement) to identify secondary kinase targets, potentially revealing polypharmacology or repurposing opportunities distinct from the S1P₁ primary hypothesis.

Synthetic Intermediate for Diversification at the Piperidine and Carboxamide Positions

The piperidine nitrogen and the terminal carbamoyl group offer two orthogonal diversification handles. The piperidine can undergo N-alkylation, N-arylation, or N-acylation to generate focused libraries probing the steric and electronic tolerance at the 6-position binding pocket, while the 4-carbamoylphenyl amide can be hydrolyzed to the carboxylic acid for alternative amide coupling or converted to nitrile for bioisostere exploration. This dual-vector derivatization strategy is supported by the synthetic accessibility of the core scaffold via nucleophilic aromatic substitution of 6-chloropyrimidine-4-carboxamide intermediates .

Physicochemical Benchmarking in CNS Drug-Likeness Profiling

With MW 325, an estimated logP in the 1.5-2.0 range, and only 2 HBD, the target compound falls within favorable CNS MPO (Multiparameter Optimization) space. Procurement for experimental logD₇.₄, aqueous solubility, PAMPA permeability, and plasma protein binding determination would establish baseline ADME parameters for the 6-piperidinyl-pyrimidine-4-carboxamide sub-series, enabling direct comparison with the higher-MW, higher-logP ChemDiv analog P510-0508 (logP 2.89, MW 408.5) to quantify the developability advantage of the simpler scaffold .

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.